molecular formula C25H22IN2OP B145304 1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide CAS No. 125583-35-9

1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide

Cat. No. B145304
M. Wt: 524.3 g/mol
InChI Key: OZBXMACVDMGHHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide, commonly known as MTT, is a yellow tetrazolium salt widely used in scientific research. It is a water-soluble compound that is converted into an insoluble formazan product by living cells. MTT is used as a sensitive indicator of cell viability and proliferation, making it an essential tool in various fields of research, including cancer biology, drug discovery, and toxicology.

Mechanism Of Action

MTT is a colorimetric assay that measures the activity of mitochondrial dehydrogenases in living cells. The tetrazolium ring of MTT is reduced by the mitochondrial enzyme NAD(P)H-dependent oxidoreductase to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.

Biochemical And Physiological Effects

MTT has no known biochemical or physiological effects on living cells. It is a non-toxic compound that is rapidly taken up by cells and converted into formazan in the presence of active mitochondrial dehydrogenases.

Advantages And Limitations For Lab Experiments

MTT has several advantages over other cell viability assays. It is a simple and rapid assay that requires minimal sample preparation and can be easily scaled up for high-throughput screening. MTT is also highly sensitive and can detect as few as 100 viable cells per well. However, MTT has several limitations. It is a colorimetric assay that requires a spectrophotometer to measure the amount of formazan produced. MTT is also susceptible to interference from compounds that absorb light at the same wavelength as formazan, such as phenol red and serum proteins.

Future Directions

For research include the development of more sensitive and specific tetrazolium-based assays, the identification of new applications for MTT in drug discovery and toxicology, and the development of alternative assays that do not rely on colorimetric detection.

Synthesis Methods

MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with triphenylphosphine in the presence of carbon dioxide. The resulting product is then purified by recrystallization from ethanol and water.

Scientific Research Applications

MTT is widely used in scientific research to assess cell viability and proliferation. It is used in various assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. MTT is also used in drug discovery to screen for potential anticancer drugs and to evaluate the effectiveness of chemotherapy agents.

properties

CAS RN

125583-35-9

Product Name

1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide

Molecular Formula

C25H22IN2OP

Molecular Weight

524.3 g/mol

IUPAC Name

1-methyl-N-(triphenyl-λ5-phosphanylidene)pyridin-1-ium-3-carboxamide;iodide

InChI

InChI=1S/C25H22N2OP.HI/c1-27-19-11-12-21(20-27)25(28)26-29(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-20H,1H3;1H/q+1;/p-1

InChI Key

OZBXMACVDMGHHH-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC(=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

synonyms

Pyridinium, 1-methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)-, iodide

Origin of Product

United States

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